molecular formula C21H20FN3O2 B2911427 N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251672-00-0

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2911427
CAS No.: 1251672-00-0
M. Wt: 365.408
InChI Key: CBUGNFJVQXAAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a dimethylphenyl group, a fluorophenyl group, and a methylpyrimidinyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-fluoroaniline and acetylacetone under acidic or basic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the pyrimidine intermediate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the intermediate reacts with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-((2-(4-chlorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide
  • N-(2,3-dimethylphenyl)-2-((2-(4-bromophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide
  • N-(2,3-dimethylphenyl)-2-((2-(4-methylphenyl)-6-methylpyrimidin-4-yl)oxy)acetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-5-4-6-18(15(13)3)24-19(26)12-27-20-11-14(2)23-21(25-20)16-7-9-17(22)10-8-16/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUGNFJVQXAAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.